5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid
Description
Properties
IUPAC Name |
5-sulfanylidene-2H-tetrazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2S/c7-2(8)6-1(9)3-4-5-6/h(H,7,8)(H,3,5,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUQSMYPEUWPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)N=NNN1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597464 | |
| Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-mercaptotetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |
| Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19569 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
730915-04-5 | |
| Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19569 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Synthesis via Tetrazole-5-carboxylic Acid Derivatives
A prominent method involves the preparation of tetrazole-5-carboxylic acid derivatives through a multi-step process starting from appropriate precursors such as alkyl cyanoformates and sodium azide. This method is described in detail in patent US5525733A, which provides an efficient and safer route compared to older, cumbersome methods.
Formation of Intermediate Sodium Salt
-
- 2,6-Lutidine (a base) is stirred under nitrogen atmosphere.
- Trifluoroacetic acid is added cautiously at low temperature (+5° to +12° C).
- Sodium azide is added to the acidic lutidine mixture.
- Ethyl cyanoformate is introduced slowly.
- The reaction mixture is heated gradually to approximately 80° C and maintained for several hours (3.5 to 5.5 hours).
-
- This step produces an intermediate sodium salt of the tetrazole carboxylate.
- The intermediate precipitates as white crystals, which are filtered and washed with ethyl acetate.
- The intermediate salt may contain minor impurities, including unreacted sodium azide.
Conversion to Free Tetrazole and Purification
- The intermediate sodium salt is suspended in a mixture of saturated brine and ethyl acetate.
- Sodium nitrite is added, and the mixture is cooled to about 10° C.
- Concentrated hydrochloric acid is added cautiously with ice cooling to convert the salt to the free tetrazole.
- The aqueous and organic phases are separated; the organic phase is evaporated and treated with toluene to induce crystallization.
- The crystalline product is collected by filtration, washed, and dried.
Salt Formation and Ion Exchange
- The free tetrazole can be converted into various salt forms by reaction with compounds providing different ions (e.g., sodium, potassium, calcium, magnesium, ammonium).
- Ion exchange resins can also be used to prepare different salt forms.
- These salts are stable solids suitable for storage and transport.
Advantages of the Method
- High yield and purity of the tetrazole derivatives.
- Avoidance of hazardous azide by-products common in older methods.
- The intermediate salts precipitate out, simplifying purification.
- The process is scalable and safer for industrial applications.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents / Conditions | Temperature | Duration | Outcome |
|---|---|---|---|---|
| Formation of intermediate salt | 2,6-Lutidine, trifluoroacetic acid, sodium azide, ethyl cyanoformate | +5° to +12° C (addition), then 75° to 80° C (reaction) | 3.5 to 5.5 hours | Sodium salt intermediate, white crystals |
| Conversion to free tetrazole | Sodium nitrite, concentrated hydrochloric acid, saturated brine, ethyl acetate, toluene | 0° to 20° C | 15 to 30 minutes | Free tetrazole as crystalline solid |
| Salt formation / ion exchange | Alkali metal alkoxides, alkanoate salts, ion exchange resins | Ambient to reflux | Variable | Stable tetrazole salts for storage |
Research Findings and Analysis
- The method described in US5525733A is superior to previous methods such as those in EP 0323885 and Chem. Ber. (1975) due to its higher yield, safety, and efficiency.
- The use of 2,6-lutidine and trifluoroacetic acid as reaction media allows controlled reaction conditions and minimizes side reactions.
- The intermediate salts serve as convenient purification points, enabling removal of hazardous by-products and unreacted materials.
- The final product and its salts exhibit high purity, making them suitable for further chemical modification or biological testing.
- The process is adaptable to different alkyl or aryl substituents on the tetrazole ring, allowing structural variation for specific applications.
Summary Table of Compound Properties
| Property | Description |
|---|---|
| Molecular Formula | C2H2N4O2S |
| Molecular Weight | 146.13 g/mol |
| IUPAC Name | 5-sulfanylidene-2H-tetrazole-1-carboxylic acid |
| Physical Description | Solid or liquid, potentially rapidly burning |
| CAS Number | 730915-04-5 |
Chemical Reactions Analysis
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a bio-isosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific enzymes, thereby altering biochemical pathways. The presence of multiple nitrogen atoms in its structure allows it to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
Key Observations:
Structural Diversity: The target compound combines a tetrazole ring with a thione and carboxylic acid, enabling dual reactivity (e.g., nucleophilic thione and acidic carboxylate). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () features a lactam ring and carboxylic acid, typical of intermediates in peptide synthesis or nootropic drug precursors. 2-Phenylbenzimidazole-5-sulfonic acid () includes a sulfonic acid group, which enhances water solubility and UV absorption, making it suitable for cosmetic applications .
Acidity and Solubility :
- The target’s carboxylic acid group is less acidic than the sulfonic acid in but comparable to the carboxylic acid in . This influences solubility and binding interactions in biological systems.
Stability and Reactivity :
- Tetrazoles are thermally stable and resistant to hydrolysis, whereas pyrrolidones () may undergo ring-opening under acidic conditions. The sulfonic acid in is highly stable but less reactive in nucleophilic substitutions compared to the thione in the target compound.
Research Implications and Limitations
The absence of direct experimental data on the target compound in the provided evidence limits quantitative comparisons.
- Drug Design : The target’s tetrazole-thione system could mimic carboxylates in enzyme inhibitors, offering metabolic stability.
- Coordination Chemistry : The thione and carboxylic acid may act as ligands for metal ions, analogous to sulfonic acid’s role in stabilizing metal complexes .
Further studies are required to validate these hypotheses and explore synthetic routes, toxicity, and applications.
Biological Activity
Overview
5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid, also known as 1H-tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo-, is a synthetic organic compound with significant biological activity. Its unique structure, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, contributes to its diverse applications in medicinal chemistry and biological research.
- Molecular Formula : C₂H₂N₄O₂S
- Molecular Weight : 146.13 g/mol
- CAS Number : 730915-04-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple nitrogen atoms allows it to form stable complexes with metal ions, enhancing its biological efficacy. Specifically, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways critical for various physiological processes.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilized the DPPH radical scavenging assay to evaluate the antioxidant potential of synthesized derivatives. The results indicated that certain derivatives of this compound showed IC50 values comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| 2d | 18.17 ± 1.0 | Ascorbic Acid (7.83 ± 0.5) |
| 1d | 18.27 ± 1.1 | Significant activity |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. Molecular docking studies revealed that it binds effectively to the active site of tyrosinase, showing higher binding affinities than standard inhibitors like kojic acid.
| Amino Acid Interaction | Binding Distance (Å) |
|---|---|
| His244 | 1.93 |
| Glu256 | 3.50 |
| Asn260 | 4.20 |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound for their biological activities. The study highlighted the structural modifications that enhanced both antioxidant and enzyme inhibitory activities.
Key Findings:
- Structural Modifications : Hydroxyl and methoxy substituents significantly influenced the biological activity.
- Comparative Analysis : Derivatives with hydroxyl groups showed lower IC50 values compared to those with methoxy groups, indicating the importance of functional groups in enhancing activity.
Applications in Medicinal Chemistry
The compound serves as a bioisosteric replacement for carboxylic acids in drug design, which can improve pharmacokinetic properties of drugs while maintaining therapeutic efficacy. Its applications extend beyond medicinal chemistry into material science and coordination chemistry due to its stability across varying pH levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
